molecular formula C6H7NO4 B14684534 Methyl 5-methyl-1,2-oxazol-3-yl carbonate CAS No. 24827-58-5

Methyl 5-methyl-1,2-oxazol-3-yl carbonate

Cat. No.: B14684534
CAS No.: 24827-58-5
M. Wt: 157.12 g/mol
InChI Key: BJEPVXPCSIZQDU-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,2-oxazol-3-yl carbonate is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1,2-oxazol-3-yl carbonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with phosgene to form the corresponding carbamate, which is then cyclized to yield the oxazole ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2-oxazol-3-yl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazolines .

Scientific Research Applications

Methyl 5-methyl-1,2-oxazol-3-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-1,2-oxazol-3-yl carbonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific enzyme and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1,2-oxazol-3-yl carbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials .

Properties

CAS No.

24827-58-5

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

methyl (5-methyl-1,2-oxazol-3-yl) carbonate

InChI

InChI=1S/C6H7NO4/c1-4-3-5(7-11-4)10-6(8)9-2/h3H,1-2H3

InChI Key

BJEPVXPCSIZQDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)OC(=O)OC

Origin of Product

United States

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